molecular formula C9H8N2O3S B579438 4-(Pyrazol-1-yl)benzenesulfonic acid CAS No. 18336-38-4

4-(Pyrazol-1-yl)benzenesulfonic acid

Cat. No.: B579438
CAS No.: 18336-38-4
M. Wt: 224.234
InChI Key: WBRLZNMOGQIRLT-UHFFFAOYSA-N
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Description

4-(Pyrazol-1-yl)benzenesulfonic acid is an organic compound with the molecular formula C9H8N2O3S. It is a derivative of benzenesulfonic acid where a pyrazole ring is attached to the benzene ring through a sulfonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrazol-1-yl)benzenesulfonic acid typically involves the reaction of pyrazole with benzenesulfonyl chloride under basic conditions. The reaction proceeds through the nucleophilic substitution of the sulfonyl chloride group by the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrazol-1-yl)benzenesulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted benzenesulfonic acids .

Scientific Research Applications

4-(Pyrazol-1-yl)benzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyrazol-1-yl)benzenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions and hydrogen bonding. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrazol-1-yl)benzenesulfonic acid is unique due to the presence of both the pyrazole ring and the sulfonic acid group. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry .

Biological Activity

Overview

4-(Pyrazol-1-yl)benzenesulfonic acid, with the molecular formula C9H8N2O3S, is an organic compound that features a pyrazole ring attached to a benzenesulfonic acid moiety. This unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has shown potential in various therapeutic applications, particularly in the treatment of infectious diseases and as a biochemical probe in enzyme studies.

The compound is characterized by its sulfonic acid group, which enhances its solubility and reactivity in biological systems. The presence of the pyrazole ring contributes to its ability to interact with various biological targets through hydrogen bonding and π-π interactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and proteins. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the pyrazole ring can engage in hydrophobic interactions, influencing the activity of enzymes involved in metabolic pathways.

Biological Activities

  • Antimicrobial Activity :
    • Research has demonstrated that derivatives of this compound exhibit significant activity against various pathogens, including Leishmania species. In a study, certain derivatives showed an active profile against Leishmania infantum and Leishmania amazonensis, comparable to the standard drug pentamidine but with reduced cytotoxicity .
    • The structure-activity relationship (SAR) indicates that modifications to the electronic properties and lipophilicity of these compounds can enhance their interaction with parasitic targets .
  • Enzyme Inhibition :
    • The compound has been utilized as a biochemical probe for studying enzyme inhibition. Its ability to interact with active sites of enzymes suggests potential applications in drug design aimed at inhibiting specific enzymatic pathways.
  • Cytotoxicity Studies :
    • Cytotoxicity assays have been conducted to evaluate the safety profile of this compound derivatives. Results indicate that while some derivatives maintain effective antimicrobial properties, they exhibit lower cytotoxicity compared to existing treatments, highlighting their potential as safer alternatives .

Study on Leishmaniasis Treatment

A significant study focused on synthesizing and evaluating a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives for their antileishmanial properties. The compounds were tested against Leishmania species, revealing promising results:

  • Compounds Tested : A total of 12 derivatives were synthesized.
  • Results : Two compounds demonstrated efficacy similar to pentamidine against L. infantum, with reduced toxicity profiles.
  • : These findings suggest that further optimization could lead to new therapeutic agents for leishmaniasis .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/EnzymeEfficacy LevelReference
AntimicrobialLeishmania infantumComparable to pentamidine
AntimicrobialLeishmania amazonensisActive
Enzyme InhibitionVarious enzymesEffective
CytotoxicityHuman cell linesLower than standard drugs

Properties

IUPAC Name

4-pyrazol-1-ylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c12-15(13,14)9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRLZNMOGQIRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution was prepared by adding 1-phenylpyrazole (1.3 ml, 9.8 mmol) to concentrated sulfuric acid (2 ml). To this solution, fuming sulfuric acid (5 ml, 30% SO3) was added gradually over at least 5 minutes at 0° C. The resultant mixture was heated to 35° C., and this temperature was kept for 1 hour. This mixture then was cooled to 0° C. by pouring it over crushed ice, thereby causing sulfate to precipitate. This sulfate was collected by filtration and then vacuum-dried. Thus, a desired compound, 4-(1H-pyrazole-1-yl)benzenesulfonic acid, was obtained in the form of a white solid (the yield calculated based on 1-phenylpyrazole: 37%). The instrumental analysis values of 4-(1H-pyrazole-1-yl)benzenesulfonic acid are shown below.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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